REACTION_CXSMILES
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[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:13])=[C:9]([CH2:11]O)[N:10]=1.S(Cl)([Cl:20])=O>>[Cl:20][CH2:11][C:9]1[N:10]=[C:6]([CH:5]=[CH:4][C:3]2[CH:14]=[CH:15][CH:16]=[CH:17][C:2]=2[Cl:1])[O:7][C:8]=1[CH3:13]
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Name
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|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=2OC(=C(N2)CO)C)C=CC=C1
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Name
|
|
Quantity
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18 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 20 minutes
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Duration
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20 min
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Type
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DISTILLATION
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Details
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the thionyl chloride was distilled off
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Type
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ADDITION
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Details
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To the residue was added aqueous sodium hydrogen carbonate
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The ethyl acetate layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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The solvent was then distilled off
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Name
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|
Type
|
product
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Smiles
|
ClCC=1N=C(OC1C)C=CC1=C(C=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |